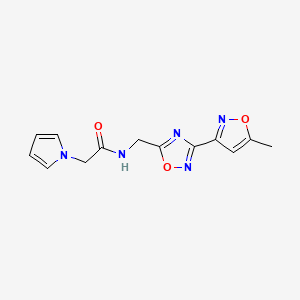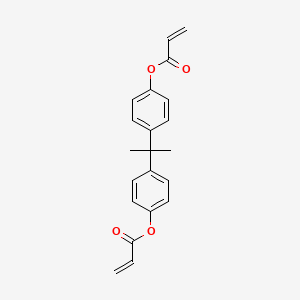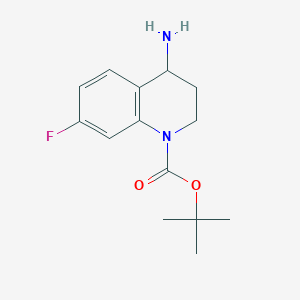
tert-butyl 4-amino-7-fluoro-3,4-dihydro-2H-quinoline-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wirkmechanismus
The mechanism of action of tert-butyl 4-amino-7-fluoro-3,4-dihydro-2H-quinoline-1-carboxylate is not fully understood. However, studies have suggested that it may exert its pharmacological effects by inhibiting enzymes such as DNA topoisomerase and dihydrofolate reductase.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. For instance, it has been reported to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
Tert-butyl 4-amino-7-fluoro-3,4-dihydro-2H-quinoline-1-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize, and its pharmacological effects can be easily evaluated using in vitro and in vivo assays. However, its limitations include its low solubility in water and the lack of information on its toxicity.
Zukünftige Richtungen
Several future directions for the research on tert-butyl 4-amino-7-fluoro-3,4-dihydro-2H-quinoline-1-carboxylate can be identified. One potential direction is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another direction is the evaluation of its efficacy as a potential drug candidate for various diseases. Additionally, further studies on its mechanism of action and toxicity are needed to fully understand its potential applications.
Synthesemethoden
The synthesis of tert-butyl 4-amino-7-fluoro-3,4-dihydro-2H-quinoline-1-carboxylate can be achieved through several methods. One of the most common methods involves the reaction of 7-fluoro-3,4-dihydroquinoline-1(2H)-one with tert-butyl carbamate and sodium hydride in the presence of a solvent such as dimethylformamide.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 4-amino-7-fluoro-3,4-dihydro-2H-quinoline-1-carboxylate has been extensively studied for its potential applications in medicinal chemistry. Several studies have reported its efficacy as an antimicrobial agent, anticancer agent, and anti-inflammatory agent.
Safety and Hazards
Eigenschaften
IUPAC Name |
tert-butyl 4-amino-7-fluoro-3,4-dihydro-2H-quinoline-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN2O2/c1-14(2,3)19-13(18)17-7-6-11(16)10-5-4-9(15)8-12(10)17/h4-5,8,11H,6-7,16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QESNUEHFAWCRMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C2=C1C=C(C=C2)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(4-ethylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2618786.png)
![Methyl 6-bromo-2-methyl-5-[(4-nitrobenzyl)oxy]-1-benzofuran-3-carboxylate](/img/structure/B2618787.png)
![Ethyl 2-(3-methoxybenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2618790.png)
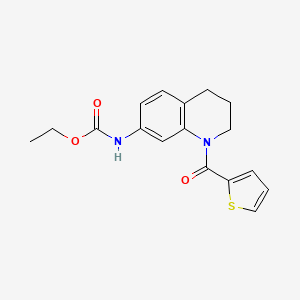
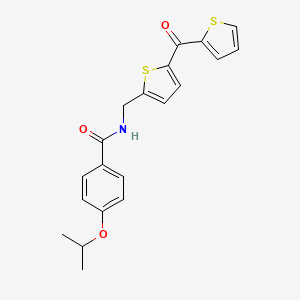
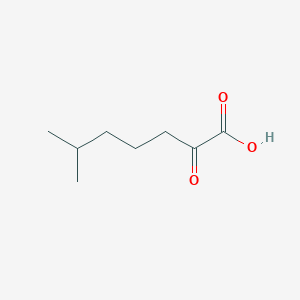
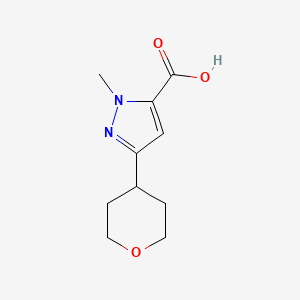
![3-methyl-2-oxo-N-(2-(thiophen-3-yl)ethyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2618799.png)
![Methyl 6-acetyl-2-(3,5-dimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2618800.png)
![4-Isopropyl-2-[(3-methoxybenzyl)amino]pyrimidine-5-carboxylic acid](/img/structure/B2618801.png)
![(Z)-2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-6-hydroxy-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one](/img/structure/B2618802.png)
